N2,N4-Bis(diisopropylphosphino)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2,N4-Bis(diisopropylphosphino)-1,3,5-triazine-2,4-diamine (N2,N4-BDPT) is a novel organophosphorus compound that has been used in various scientific research applications. It has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
N2,N4-Bis(diisopropylphosphino)-1,3,5-triazine-2,4-diamine has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, such as amines, alcohols, and carboxylic acids. It has also been used as a ligand in the synthesis of metal complexes. In addition, it has been used as a reagent in the synthesis of heterocyclic compounds, such as imidazoles and thiazoles.
Mechanism of Action
N2,N4-Bis(diisopropylphosphino)-1,3,5-triazine-2,4-diamine is believed to act as a Lewis acid in the presence of a Lewis base, such as an amine or a carboxylic acid. It has been found to form a stable complex with the Lewis base, which can then be used as a catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. In addition, it has been found to have anti-inflammatory and anti-oxidant properties, as well as to inhibit the production of prostaglandins and leukotrienes.
Advantages and Limitations for Lab Experiments
N2,N4-Bis(diisopropylphosphino)-1,3,5-triazine-2,4-diamine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. In addition, it can be used as a catalyst in the synthesis of a wide range of organic compounds. However, it has some limitations for use in lab experiments. It is not soluble in water, and it is not very soluble in organic solvents.
Future Directions
N2,N4-Bis(diisopropylphosphino)-1,3,5-triazine-2,4-diamine is a novel compound that has potential applications in a wide range of scientific research fields. Some potential future directions for research include: further investigation of its mechanism of action; development of new synthetic methods for its synthesis; exploration of its potential applications in drug discovery; investigation of its potential use as a catalyst in the synthesis of other organic compounds; and investigation of its potential therapeutic applications.
Synthesis Methods
N2,N4-Bis(diisopropylphosphino)-1,3,5-triazine-2,4-diamine can be synthesized through a two-step reaction. The first step involves the reaction of diisopropylphosphinoamine (DIPPA) with 1,3,5-triazine-2,4-diamine (TDA) in the presence of a base, such as sodium hydroxide, to form this compound. The second step involves the reaction of this compound with a second equivalent of DIPPA to form a 1:1 mixture of this compound and this compound-N,N’-dioxide (N2,N4-Bis(diisopropylphosphino)-1,3,5-triazine-2,4-diamineD).
properties
IUPAC Name |
2-N,4-N-bis[di(propan-2-yl)phosphanyl]-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N5P2/c1-10(2)21(11(3)4)19-14-16-9-17-15(18-14)20-22(12(5)6)13(7)8/h9-13H,1-8H3,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBZXUWJMKQXSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C(C)C)NC1=NC(=NC=N1)NP(C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N5P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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